molecular formula C11H18ClN5 B15113025 N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15113025
M. Wt: 255.75 g/mol
InChI Key: HETIHOLRDWRCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-Dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride is a bis-pyrazole derivative characterized by two substituted pyrazole rings linked via a methyleneamine group. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-11(16(4)14-8)12-6-10-7-13-15(3)9(10)2;/h5,7,12H,6H2,1-4H3;1H

InChI Key

HETIHOLRDWRCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(N(N=C2)C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions . The resulting intermediate is then further reacted with another pyrazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Property Target Compound Pyrazole Carboxamides (3a–3p)
Core Functional Group Amine (hydrochloride) Carboxamide
Electron-Deficient Groups None Cl, CN (e.g., 3a, 3d)
Melting Point Range Not reported 123–183°C (e.g., 3a: 133–135°C; 3d: 181–183°C)
Synthetic Yield Not reported 62–71% (e.g., 3c: 62%; 3d: 71%)

Comparison with Benzimidazole Derivatives

Benzimidazole derivatives (e.g., B1 and B8 in ) differ in heterocyclic structure:

  • Aromatic System : Benzimidazoles fuse benzene and imidazole rings, offering extended π-conjugation and hydrogen-bonding capacity, unlike the pyrazole-based target compound. This distinction may affect binding to biological targets (e.g., enzymes or receptors) .
  • Substituent Placement : The target compound’s methyl groups are positioned to minimize steric hindrance, whereas B1 and B8 feature methoxy and acetamide groups that alter hydrophobicity and polarity .

Research Findings and Implications

  • Solubility : The hydrochloride form of the target compound is expected to exhibit superior aqueous solubility compared to neutral pyrazole carboxamides, enhancing bioavailability.
  • Biological Potential: While 3a–3p were synthesized for undisclosed bioactivities, their structural complexity (e.g., chloro, cyano groups) implies antimicrobial or kinase-inhibitory roles. The target compound’s simpler structure may favor applications in ligand design or catalysis.

Q & A

Q. What are the optimal synthetic routes for N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves alkylation of pyrazole derivatives using a strong base (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF. Key steps include:

  • Step 1: React 3,5-dimethylpyrazole with an alkylating agent (e.g., chloromethylpyrazole derivative) under inert atmosphere.
  • Step 2: Purify intermediates via column chromatography or recrystallization.
  • Step 3: Form the hydrochloride salt by treating the free base with HCl in ethanol .
    Optimization Strategies:
  • Use computational reaction path search methods (e.g., quantum chemical calculations) to predict favorable conditions and reduce trial-and-error experimentation .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy: Confirm substituent positions and methyl group integration (e.g., ¹H NMR for pyrazole ring protons, ¹³C NMR for quaternary carbons).
  • Mass Spectrometry (HRMS): Verify molecular weight (expected m/z for C₁₁H₁₈ClN₅: 255.75 g/mol).
  • HPLC: Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. metal chelation)?

Methodological Answer: Address discrepancies through:

  • Orthogonal Assays: Compare enzyme inhibition (e.g., fluorometric assays) with metal chelation studies (UV-Vis titration or ITC).
  • Structural Analysis: Use X-ray crystallography or molecular docking to identify binding modes. For example, pyrazole derivatives may exhibit dual functionality depending on protonation state .
  • Control Experiments: Test activity in the presence/absence of metal ions (e.g., Fe²⁺, Zn²⁺) to isolate mechanisms .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Testing: Prepare saturated solutions in PBS (pH 7.4), ethanol, and DMSO. Measure solubility via gravimetric analysis or UV absorbance.
  • Stability Studies: Use accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrochloride salts generally enhance aqueous solubility but may hydrolyze under basic conditions .

Q. What computational models are best suited to predict interactions between this compound and target enzymes (e.g., kinases)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites. Focus on pyrazole ring interactions with catalytic residues.
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess stability of ligand-enzyme complexes.
  • Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities .

Q. What are the limitations of current synthetic methods for scaling this compound to gram-scale production?

Methodological Answer:

  • Bottlenecks: Low yields in alkylation steps (typically 40-60%) due to steric hindrance from methyl groups.
  • Solutions:
    • Use continuous flow reactors to improve heat/mass transfer .
    • Optimize solvent systems (e.g., switch from THF to MeCN for faster kinetics).
    • Employ catalytic bases (e.g., DBU) to reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.